(E)-1-(3,4-dimethoxyphenyl)-3-[4-[[(E)-3-(3,4-dimethoxyphenyl)-3-oxoprop-1-enyl]amino]anilino]prop-2-en-1-one
Overview
Description
(E)-1-(3,4-dimethoxyphenyl)-3-[4-[[(E)-3-(3,4-dimethoxyphenyl)-3-oxoprop-1-enyl]amino]anilino]prop-2-en-1-one is a useful research compound. Its molecular formula is C28H28N2O6 and its molecular weight is 488.5 g/mol. The purity is usually 95%.
The exact mass of the compound 3,3'-(1,4-phenylenediimino)bis[1-(3,4-dimethoxyphenyl)-2-propen-1-one] is 488.19473662 g/mol and the complexity rating of the compound is 686. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Photophysical Studies
The compound "3,3'-(1,4-Phenylenediimino)bis[1-(3,4-dimethoxyphenyl)-2-propen-1-one]" and its derivatives have been synthesized and studied for various applications in scientific research. These studies focus on the synthesis of dimeric compounds and their potential applications, mainly in photophysical properties and electrochemical studies.
Synthesis of Dimeric Compounds : A series of dimeric ReI(CO)3 compounds were prepared via a one-pot reaction, showing potential for photophysical applications. This research highlighted the compound's ability to couple between rhenium centers, suggesting its utility in developing materials with unique photophysical properties (Hasheminasab et al., 2014).
Photoluminescent Properties : Another study focused on the synthesis and electronic spectroscopy of similar compounds, indicating their potential for high fluorescence quantum yields. This suggests the compound's applications in creating materials with enhanced luminescent properties, potentially useful in sensors or optoelectronic devices (Sierra & Lahti, 2004).
Potential Applications in Material Science
The studies also explore the application of these compounds in material science, particularly in creating polymers and copolymers with desirable thermal and mechanical properties.
Liquid Crystalline Thermosets : Research into novel triaromatic diepoxides suggests the possibility of forming anisotropic networks, which could be beneficial in developing materials with specific liquid crystalline properties. Such materials could have applications in displays or responsive materials (Mormann & Bröcher, 1998).
Highly Luminescent Lanthanide Complexes : The synthesis of bis(β-diketonate) lanthanide complexes with the compound shows significant luminescence, indicating potential use in lighting and display technologies, where energy-efficient, highly luminescent materials are crucial (Shi et al., 2013).
Properties
IUPAC Name |
(E)-1-(3,4-dimethoxyphenyl)-3-[4-[[(E)-3-(3,4-dimethoxyphenyl)-3-oxoprop-1-enyl]amino]anilino]prop-2-en-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28N2O6/c1-33-25-11-5-19(17-27(25)35-3)23(31)13-15-29-21-7-9-22(10-8-21)30-16-14-24(32)20-6-12-26(34-2)28(18-20)36-4/h5-18,29-30H,1-4H3/b15-13+,16-14+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYMMZZIJVFMJLV-WXUKJITCSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)C=CNC2=CC=C(C=C2)NC=CC(=O)C3=CC(=C(C=C3)OC)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)C(=O)/C=C/NC2=CC=C(C=C2)N/C=C/C(=O)C3=CC(=C(C=C3)OC)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28N2O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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